molecular formula C15H24N2O3S B4055215 N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide

N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B4055215
M. Wt: 312.4 g/mol
InChI Key: CPYZYQKPBHCPFN-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C12H18N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-6-11-16-21(19,20)13-9-7-12(8-10-13)17-14(18)15(2,3)4/h7-10,16H,5-6,11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZYQKPBHCPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation, crystallization, or extraction.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents such as nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylsulfamoyl-phenyl)-acetamide
  • N-(4-butylsulfamoyl-phenyl)-2-phenyl-2-(phenylthio)acetamide

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide
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N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide

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